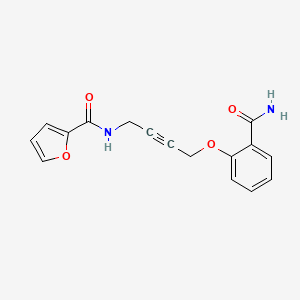
3,4-dimethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pharmaceutical intermediate . It has a complex structure that includes a tetrahydro-2H-pyran-4-yl group, a piperidin-4-yl group, and a benzenesulfonamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The key starting compound in the synthesis of the target products was {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine . This compound was synthesized through a series of reactions, including the Ni/Re-catalyzed reduction of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a 3,4-dimethoxyphenyl group, a tetrahydro-2H-pyran-4-yl group, a piperidin-4-yl group, and a benzenesulfonamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine with diethyl oxalate, followed by cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
The compound has been studied for its potential as an antimicrobial agent . A series of 3,4-dimethoxy-β-nitrostyrene derivatives were synthesized and their antimicrobial activity was investigated . These derivatives exhibited potential antifungal activity, especially against Candida albicans .
PTP1B Inhibitor
The compound has also been studied as a potential Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor . PTP1B plays a key role in signaling pathways that regulate various microorganism cell functions and acts as a negative regulator in signaling pathways of insulin involved in type 2 diabetes and other metabolic diseases . The molecular docking study suggested that 3,4-dimethoxy-β-methyl-β-nitrostyrene and 3,4-ethylenedioxy-β-methyl-β-nitrostyrene have activity as PTP1B inhibitors .
Corrosion Inhibitor
The compound has been studied for its potential as a corrosion inhibitor . The research confirmed the superior corrosion inhibition performance of DMPTS (a derivative of the compound) in an acidic setting . The study also elucidated the chemical adsorption mechanism as the foundation of its action, offering valuable insights for the development of effective corrosion inhibitors in industrial applications .
Pharmaceutical Intermediate
The compound is used as a pharmaceutical intermediate . It is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis .
Antifungal Drug Development
The frequency of invasive, systemic fungal infections has increased dramatically, with worsening disease severity and higher incidence rates worldwide . Unfortunately, few antifungal drugs that are currently available for the treatment of systemic mycoses are ideal in terms of antifungal spectrum, efficacy, and safety . The compound and its derivatives could be used in the development of new antifungal drugs .
Medicinal Use
Further research is needed to investigate the potential medicinal use of the compound . The compound and its derivatives could be used in the treatment of type 2 diabetes and other metabolic diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-24-18-4-3-17(13-19(18)25-2)27(22,23)20-14-15-5-9-21(10-6-15)16-7-11-26-12-8-16/h3-4,13,15-16,20H,5-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGNCXPGHPPALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

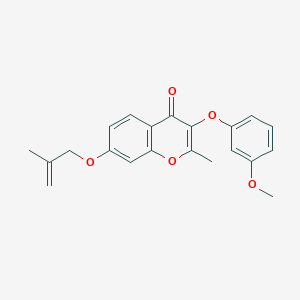
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2727265.png)
![N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2727266.png)
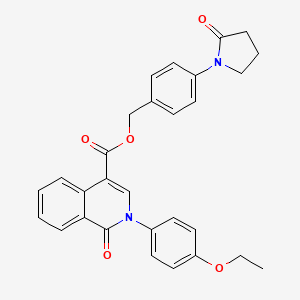

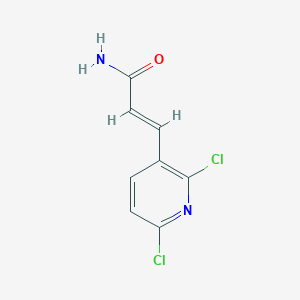
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-sulfamoylbenzamide](/img/structure/B2727275.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2727276.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2727277.png)
![2-[(4-Methylpiperazin-1-yl)methyl]phenol](/img/structure/B2727279.png)

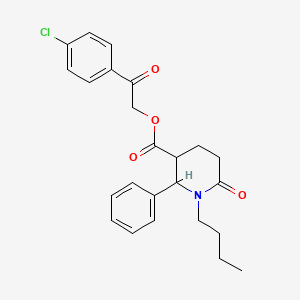
![Ethyl 4-[4-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2727282.png)
